Histamine hydrochloride

Catalog No.
S3722834
CAS No.
23758-34-1
M.F
C5H10ClN3
M. Wt
147.60 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Histamine hydrochloride

CAS Number

23758-34-1

Product Name

Histamine hydrochloride

IUPAC Name

2-(1H-imidazol-5-yl)ethanamine;hydrochloride

Molecular Formula

C5H10ClN3

Molecular Weight

147.60 g/mol

InChI

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H

InChI Key

IVCJGQQPPHYHBS-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCN.Cl

solubility

>27.6 [ug/mL]

Canonical SMILES

C1=C(NC=N1)CCN.Cl

The exact mass of the compound Histamine hydrochloride is 147.0563250 g/mol and the complexity rating of the compound is 64.7. The solubility of this chemical has been described as >27.6 [ug/mL]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['757057', '257873']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Histamine hydrochloride is a salt form of histamine, an organic nitrogenous compound that plays a crucial role in various physiological functions, including immune responses, gastric acid secretion, and neurotransmission. It is classified as a biogenic amine and is derived from the amino acid histidine through a decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase. In its hydrochloride form, histamine appears as white hygroscopic crystals that are soluble in water and ethanol but insoluble in ether . The compound is known for its involvement in allergic reactions and is a key mediator in inflammatory responses.

Due to its structure, which features an imidazole ring. The primary reactions include:

  • Decarboxylation: Histamine is synthesized from histidine through the removal of a carboxyl group.
  • Methylation: Histamine can be methylated by histamine-N-methyltransferase to form N-methylhistamine, which is further metabolized into N-methylimidazole acetic acid .
  • Oxidation: Histamine is also subjected to oxidative degradation by diamine oxidase and other enzymes, leading to various metabolites that are excreted from the body .

These reactions highlight histamine's dynamic role in both biosynthesis and metabolism within biological systems.

Histamine acts through four distinct G protein-coupled receptors: H1, H2, H3, and H4. Each receptor mediates different biological effects:

  • H1 Receptors: Primarily involved in allergic responses, causing vasodilation and increased permeability of blood vessels.
  • H2 Receptors: Stimulate gastric acid secretion from parietal cells in the stomach.
  • H3 Receptors: Function as autoreceptors in the central nervous system, regulating neurotransmitter release.
  • H4 Receptors: Play a role in immune responses by influencing chemotaxis of immune cells .

Histamine's biological effects include bronchoconstriction, increased heart rate, stimulation of gastric acid secretion, and modulation of neurotransmitter activity .

Histamine hydrochloride can be synthesized through several methods:

  • Decarboxylation of Histidine: The most common method involves enzymatic decarboxylation of histidine using L-histidine decarboxylase. This reaction typically occurs under physiological conditions.
  • Chemical Synthesis: Histamine can also be synthesized chemically using various organic synthesis techniques that involve the formation of the imidazole ring from simpler precursors.
  • Salt Formation: Histamine base can be converted to its hydrochloride form by reacting it with hydrochloric acid, resulting in improved solubility and stability for pharmaceutical applications .

Histamine hydrochloride has diverse applications across medical and research fields:

  • Pharmaceuticals: It is used in treatments for conditions like acute myeloid leukemia when combined with interleukin-2 to enhance immune response against cancer cells .
  • Diagnostic Aid: Histamine dihydrochloride serves as a positive control in skin testing for allergies and hypersensitivity reactions.
  • Research: It is utilized in studies investigating immune responses, neurotransmission, and gastrointestinal physiology due to its significant biological activities.

Histamine interacts with various pharmacological agents:

  • Antihistamines: These drugs block histamine receptors (H1 or H2) to alleviate allergy symptoms or reduce gastric acid secretion. Common examples include diphenhydramine (H1 antagonist) and ranitidine (H2 antagonist) .
  • Immunomodulatory Agents: In combination therapies for leukemia, histamine enhances the efficacy of interleukin-2 by promoting immune-mediated cytotoxicity against leukemic cells.
  • CNS Effects: Studies indicate that histamine modulates neurotransmitter release in the central nervous system, affecting mood and cognition through H3 receptor interactions .

Several compounds share structural or functional similarities with histamine. Here are some notable examples:

Compound NameStructure SimilarityPrimary FunctionUnique Features
SerotoninIndole structureNeurotransmitter involved in mood regulationDerived from tryptophan; affects mood and sleep
DopamineCatechol structureNeurotransmitter involved in reward pathwaysKey role in motor control; linked to addiction
EpinephrineCatechol structureHormone involved in fight-or-flight responseActs as both a hormone and neurotransmitter
AcetylcholineQuaternary amineNeurotransmitter involved in muscle activationMajor role at neuromuscular junctions

Histamine's uniqueness lies in its specific receptor interactions (H1-H4) that govern diverse physiological processes ranging from allergic responses to gastric secretion regulation. Its distinct synthesis pathway from histidine also sets it apart from other biogenic amines like serotonin or dopamine.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

147.0563250 g/mol

Monoisotopic Mass

147.0563250 g/mol

Heavy Atom Count

9

UNII

F9I23AC4PQ

Related CAS

55-36-7

Wikipedia

Histamine monohydrochloride

Dates

Last modified: 07-27-2023

Explore Compound Types